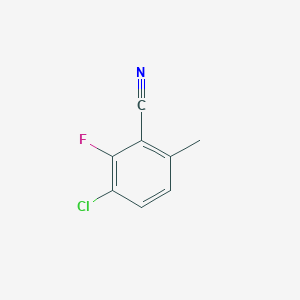
Methyl 2-(chloromethyl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chloromethyl)thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a carboxylate ester group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloropropenyl isothiocyanate with a suitable solvent such as chloroform. The reaction is carried out by adding thionyl chloride dropwise while maintaining the internal temperature at around 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for approximately 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The product is purified by washing with sodium bicarbonate solution and water, followed by drying and solvent removal under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters more precisely. The purification steps may also involve advanced techniques such as chromatography to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(chloromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and reduced thiazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(chloromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Agriculture: It serves as a precursor for the synthesis of agrochemicals such as insecticides and fungicides.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of methyl 2-(chloromethyl)thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Similar structure but lacks the chloromethyl group.
4,5-Bis(chloromethyl)thiazole-2-carboxylate: Contains two chloromethyl groups, leading to different reactivity and applications.
Uniqueness
Methyl 2-(chloromethyl)thiazole-5-carboxylate is unique due to the presence of both a chloromethyl group and a carboxylate ester group on the thiazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its utility in various applications.
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHNXNZBCPGVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
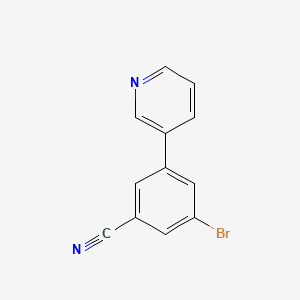
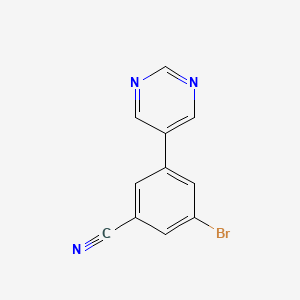
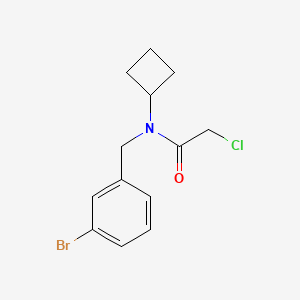

![6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8214329.png)
![1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B8214330.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B8214335.png)
![Bicyclo[1.1.1]pentane-1,3-dicarbonitrile](/img/structure/B8214340.png)
![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile](/img/structure/B8214342.png)
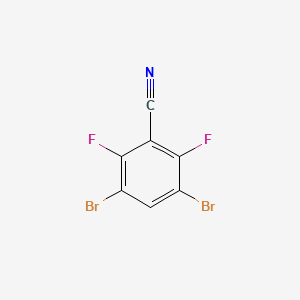
![2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B8214349.png)

![3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8214370.png)
